molecular formula C15H10ClN3O B14321723 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one CAS No. 101204-97-1

2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one

Cat. No.: B14321723
CAS No.: 101204-97-1
M. Wt: 283.71 g/mol
InChI Key: KRUJYTGWDRLROP-VMPITWQZSA-N
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Description

2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one typically involves the condensation of a pyridine derivative with a pyrimidine derivative under specific conditions. Common reagents might include chlorinated solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch reactors, with careful control of temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen.

    Reduction: This reaction might involve the addition of hydrogen or removal of oxygen.

    Substitution: This reaction might involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution might yield derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with different substituents.

Uniqueness

The uniqueness of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

101204-97-1

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H10ClN3O/c16-11-6-3-10(4-7-11)5-8-13-18-14-12(15(20)19-13)2-1-9-17-14/h1-9H,(H,17,18,19,20)/b8-5+

InChI Key

KRUJYTGWDRLROP-VMPITWQZSA-N

Isomeric SMILES

C1=CC2=C(N=C1)N=C(NC2=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC2=C(N=C1)N=C(NC2=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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